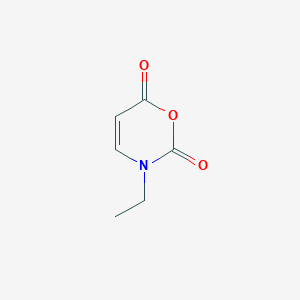
2-Chloro-3-ethyl-6-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-ethyl-6-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of chloro, ethyl, and nitro substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine . The reaction conditions often include refluxing in ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-ethyl-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of 2-amino-3-ethyl-6-nitroquinoline.
Reduction: Formation of 2-chloro-3-ethyl-6-aminoquinoline.
Oxidation: Formation of 2-chloro-3-carboxy-6-nitroquinoline.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-ethyl-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with biological macromolecules.
Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-ethyl-6-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro and ethyl groups enhance its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-nitroquinoline: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Ethyl-6-nitroquinoline: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-3-methyl-6-nitroquinoline: Similar structure but with a methyl group instead of an ethyl group, potentially altering its reactivity and biological effects.
Uniqueness
2-Chloro-3-ethyl-6-nitroquinoline is unique due to the combination of chloro, ethyl, and nitro substituents on the quinoline ring. This unique combination enhances its chemical reactivity and broadens its range of applications in medicinal and industrial chemistry .
Eigenschaften
CAS-Nummer |
610320-22-4 |
|---|---|
Molekularformel |
C11H9ClN2O2 |
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
2-chloro-3-ethyl-6-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-7-5-8-6-9(14(15)16)3-4-10(8)13-11(7)12/h3-6H,2H2,1H3 |
InChI-Schlüssel |
ZMAMZUFPIWZXQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


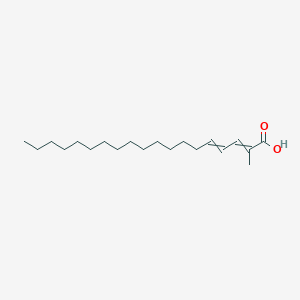
![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
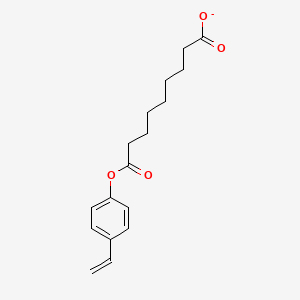

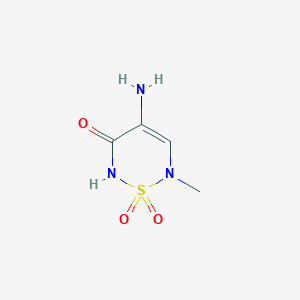
![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
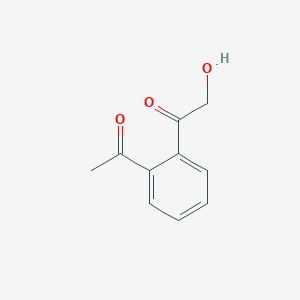
![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
